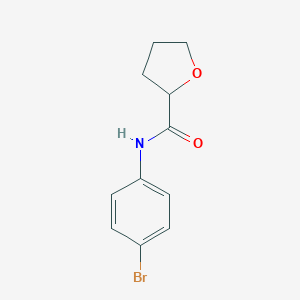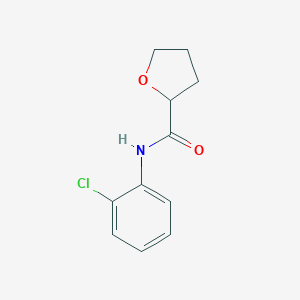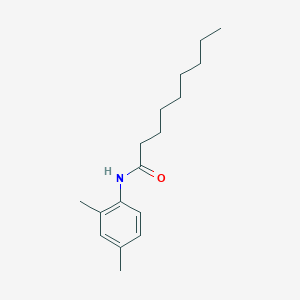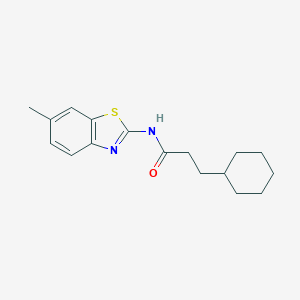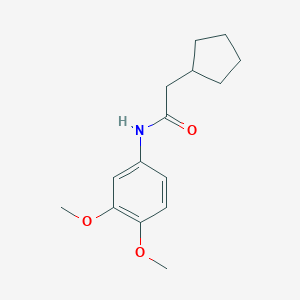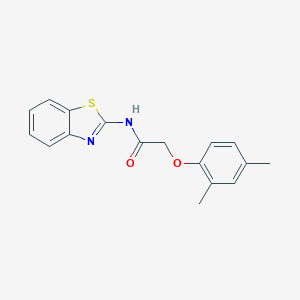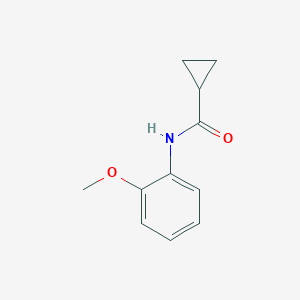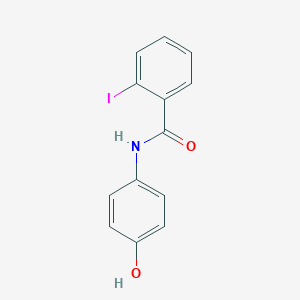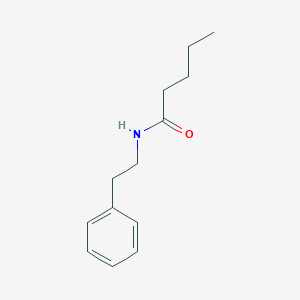
N-(2-phenylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)pentanamide is a natural product found in Chryseobacterium polytrichastri with data available.
Scientific Research Applications
Anthelmintic Properties
N-(4-Methoxyphenyl)pentanamide, a derivative of N-(2-phenylethyl)pentanamide, has shown potential as an anthelmintic agent. A study demonstrated its effectiveness against the nematode Toxocara canis, with lower cytotoxicity compared to albendazole, suggesting its potential in novel anthelmintic drug discovery (Silva et al., 2022).
Polymerization for Biomass-Based Diol Precursors
The polymerization of biomass-based diol precursors, including N,N’-1,2-ethanediylbis-(4-hydroxy-pentanamide), demonstrates the application of this compound derivatives in producing novel polyurethanes. This synthesis process using γ-valerolactone-based diol precursors highlights its potential in creating new biobased polymers (Chalid et al., 2015).
Anticonvulsant Activity
Compounds such as DL-3-hydroxy-3-phenyl pentanamide have displayed anticonvulsant activity, indicating the potential use of this compound derivatives in developing new treatments for seizures (Meza-Toledo et al., 2008).
Volatile Substance in Rice Grain for Pest Control
A volatile compound in rice, Pentanamide, showed a negative correlation with the rate of insect damage. This suggests that this compound-related compounds could be used in controlling storage pests in agriculture (Zhang et al., 2021).
Inhibition of Zika Virus Serene Protease Complex
An in silico study on 2-amino-5-{[(1Z)-amino({[(Z)-benzoyl]imino})methyl]amino}-N-(5-amino-7-{[carbamoyl(phenyl)methyl]amino}-6-oxoheptyl)pentanamide indicated its potential as an inhibitor of the Zika virus NS2B-NS3 protease, which could be significant for the development of treatments for Zika virus infections (Singh et al., 2017).
properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-9-13(15)14-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) |
InChI Key |
RBPXCUDFQLFKPO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



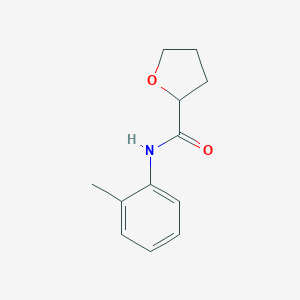
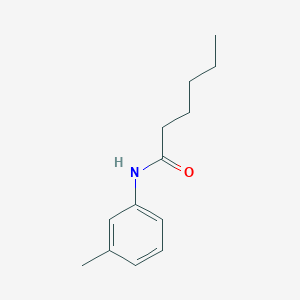
![Ethyl2-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B312077.png)
